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Compound of Interest

Compound Name: Flumequine

Cat. No.: B1672881

Global Flumequine MRLs: A Comparative
Analysis for Researchers

A detailed comparison of Maximum Residue Limits (MRLSs) for the veterinary drug Flumequine
across major international regulatory bodies reveals a landscape of varied approvals and
standards. This guide provides researchers, scientists, and drug development professionals
with a comprehensive overview of these differences, supported by experimental data and
methodologies, to aid in understanding the global regulatory environment for this first-
generation fluoroquinolone.

Flumequine, an antibiotic effective against gram-negative bacteria, has seen its use in food-
producing animals scrutinized and regulated differently across the globe. While some agencies
have established clear MRLs for various animal tissues, others have not approved its use,
reflecting differing assessments of its safety profile.

Harmonized Maximum Residue Limits

The following table summarizes the current MRLs for Flumequine as established by the Codex
Alimentarius Commission, the European Union, and Japan. It is important to note that
Flumequine is not approved for use in food-producing animals in the United States, Australia,
or Canada, therefore, no MRLs are established by the US Food and Drug Administration
(FDA), the Australian Pesticides and Veterinary Medicines Authority (APVMA), or Health
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Canada's Veterinary Drugs Directorate.[1] Any detectable residue in these regions may be
considered a violation.

Regulatory Body Species Tissue MRL (pg/kg)
Codex Alimentarius[2]  Cattle, Pig, Sheep,
] Muscle 500
[3114] Chicken
Liver 500
Kidney 3000
Fat 1000

Muscle (including skin
Trout ) i 500
in normal proportion)

European Union (EU) Bovine, Ovine,

[5] Caprine, Porcine Muscle 200
Fat 300

Liver 500

Kidney 1500

Cattle, Pig, Other
Japan[6] ) Muscle 500
terrestrial mammals

Fat 1000
Liver 500
Kidney 3000

) Muscle, Fat, Liver,
Chicken ) ) 500
Kidney, Edible offal

Salmoniformes,

Anguilliformes, All tissues 500
Perciformes
Other fish All tissues 500
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Experimental Basis for MRL Determination

The establishment of MRLs is a rigorous scientific process based on comprehensive
toxicological and residue depletion studies. The Joint FAO/WHO Expert Committee on Food
Additives (JECFA) and the Committee for Medicinal Products for Veterinary Use (CVMP) of the
European Medicines Agency (EMA) are key bodies that evaluate the safety of veterinary drug
residues.

Toxicological Evaluation

JECFA's evaluations of Flumequine have identified hepatotoxicity (liver damage) as the
primary toxicological endpoint.[7][8] Long-term studies in mice indicated that high doses of
Flumequine could lead to liver tumors, though this was considered a secondary effect of the
initial liver toxicity and not due to direct genotoxicity.[7]

Key Toxicological Studies Cited by JECFA:

o 13-Week Oral Toxicity Study in Mice: This study was crucial in determining the No-Observed-
Adverse-Effect Level (NOAEL) for hepatotoxicity, which formed the basis for establishing the
Acceptable Daily Intake (ADI).[8]

» 18-Month Carcinogenicity Study in Mice: This study investigated the long-term effects of
Flumequine, including its potential to cause cancer. The findings pointed to a non-genotoxic
mechanism for liver tumor formation.[7]

o Genotoxicity Assays: A battery of in vitro and in vivo tests for genotoxicity (damage to genetic
material) were conducted. The consistently negative results supported the conclusion that
Flumequine is not a direct genotoxic carcinogen.[7]

Residue Depletion Studies

Residue depletion studies are essential to understand how a drug and its metabolites are
distributed and eliminated from an animal's body over time. These studies determine the
appropriate withdrawal period before an animal can be slaughtered for human consumption.

Methodology for a Typical Residue Depletion Study:
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» Animal Dosing: A group of the target animal species (e.g., cattle, chickens) is administered
Flumequine at the recommended dosage and duration.

» Tissue Sampling: At various time points after the last dose, animals are humanely
euthanized, and samples of edible tissues (muscle, liver, kidney, fat) are collected.

e Residue Analysis: The concentration of Flumequine and its major metabolites in the tissue
samples is quantified using validated analytical methods, such as High-Performance Liquid
Chromatography (HPLC) with fluorescence detection.[9][10][11]

o Data Analysis: The data are used to model the rate at which the drug residues deplete from
each tissue, allowing for the calculation of a withdrawal period that ensures residues are
below the established MRLs.

Mechanism of Action: Inhibition of Bacterial DNA
Synthesis

Flumequine, like other fluoroquinolones, exerts its antibacterial effect by targeting two
essential bacterial enzymes: DNA gyrase and topoisomerase 1V.[12][13] These enzymes are
crucial for DNA replication, transcription, and repair. By inhibiting these enzymes, Flumequine
prevents the bacterial cell from dividing and ultimately leads to cell death.
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Flumequine's inhibition of bacterial DNA gyrase and topoisomerase |V.

Analytical Methods for Residue Detection

The enforcement of MRLs relies on sensitive and specific analytical methods to detect and
guantify Flumequine residues in various food matrices. High-Performance Liquid
Chromatography (HPLC) coupled with fluorescence detection is a commonly employed and
validated technique for this purpose.[9][10][11][14][15]

Typical HPLC Method Protocol:
o Sample Preparation: A known weight of the tissue sample is homogenized.

o Extraction: Flumequine and its metabolites are extracted from the tissue homogenate using
an organic solvent, such as ethyl acetate or acetonitrile.

o Clean-up: The extract is purified to remove interfering substances using techniques like
liquid-liquid extraction or solid-phase extraction.
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o Chromatographic Separation: The purified extract is injected into an HPLC system equipped
with a suitable column (e.g., C18). A mobile phase, typically a mixture of an acidic buffer and
an organic solvent, is used to separate Flumequine from other components.

o Detection and Quantification: As Flumequine is a fluorescent molecule, a fluorescence
detector is used for sensitive and specific detection. The concentration is determined by
comparing the peak area of the sample to that of a known standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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